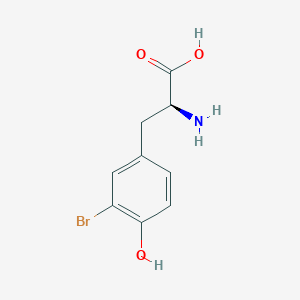
4-ニトロフェニルアセテート
概要
説明
4-Nitrophenyl acetate, also known as 4-nitrobenzoic acid ethyl ester, is an organic compound with the chemical formula C8H7NO4. It is a white crystalline solid that is soluble in water and polar organic solvents. 4-Nitrophenyl acetate is an important intermediate in organic synthesis, and has been used in a range of scientific research applications.
科学的研究の応用
エステラーゼ活性アッセイ
4-ニトロフェニルアセテート: は、エステラーゼ活性アッセイにおいて、広くクロモゲン性基質として使用されます。 エステラーゼがこの化合物に作用すると、4-ニトロフェノールと酢酸に加水分解され、定量的に測定可能な色の変化が生じます 。この特性により、酵素反応速度論の研究や、治療の可能性を秘めたエステラーゼ阻害剤のスクリーニングに不可欠なツールとなります。
リパーゼ活性アッセイ
エステラーゼアッセイと同様に、4-ニトロフェニルアセテートは、リパーゼ活性アッセイの基質として機能します。 リパーゼは、長鎖トリグリセリドの加水分解を触媒し、その活性は、アセテートエステルから4-ニトロフェノールが放出されることでモニタリングできます 。この用途は、肥満やその他の代謝性疾患を標的とする薬物の開発において重要です。
エステル化合物の合成
この化合物は、酵素反応による様々なエステル化合物の合成に使用されます。 例えば、枯草菌由来の固定化リパーゼは、有機溶媒中で酢酸と4-ニトロフェノールを4-ニトロフェニルアセテートに変換するために使用されており、工業用生体触媒における役割を示しています 。
ペプチドの還元開裂
プロテオミクスにおいて、4-ニトロフェニルアセテートは、ヨード酢酸と共に、メチオニン含有ペプチドの還元開裂に使用されます。 この用途は、タンパク質構造と機能の研究において不可欠な技術である、ペプチドマッピングとシーケンスに重要です 。
生体分子の放射性フッ素化
4-ニトロフェニルアセテート: 活性エステルは、生体分子の間接的な放射性フッ素化のための合成子として用いられます。 これは、特に、細胞レベルでの生理学的プロセスを研究するために、放射性標識化合物をポジトロン断層法(PET)イメージングに使用している分子イメージングの分野において重要です 。
メタノール分解と加水分解の研究
この化合物は、無機錯体のメタノール分解または加水分解活性の評価にも使用されます。 このような研究は、反応機構を理解し、工業プロセスのための新しい触媒を開発するために不可欠です 。
酵素固定化研究
酵素固定化に関する研究は、4-ニトロフェニルアセテートの使用から恩恵を受けています。例えば、分子篩は、酵素を固定するための担体として使用されており、その後、アセテートエステルの合成を触媒します。 これは、様々なバイオテクノロジー用途における酵素の安定性と効率を向上させるための意味を持っています 。
触媒的還元評価
最後に、4-ニトロフェニルアセテートは、触媒的還元活性の評価に間接的に関与しています。 その加水分解生成物である4-ニトロフェノールは、ナノ構造材料の触媒的還元反応における効率を試験するために使用されるベンチマーク化合物です 。
作用機序
Target of Action
4-Nitrophenyl acetate primarily targets esterases and lipases . These enzymes play a crucial role in the hydrolysis of esters into an alcohol and an acid in biological systems, which is a fundamental process in the metabolism of lipids.
Mode of Action
The compound interacts with its targets (esterases and lipases) through a process known as ester hydrolysis . In this process, 4-Nitrophenyl acetate is cleaved into 4-nitrophenol and acetic acid . This reaction is catalyzed by the esterase or lipase enzyme .
Biochemical Pathways
The hydrolysis of 4-Nitrophenyl acetate affects the ester metabolism pathway . The downstream effects include the production of 4-nitrophenol and acetic acid, which can further participate in various biochemical reactions. For example, acetic acid, a two-carbon organic acid, can enter the citric acid cycle, a key metabolic pathway, and be used to produce energy.
Pharmacokinetics
Its metabolism involves hydrolysis, catalyzed by esterases and lipases, to produce 4-nitrophenol and acetic acid . The bioavailability of 4-Nitrophenyl acetate would be influenced by factors such as the presence and activity of these enzymes.
Result of Action
The hydrolysis of 4-Nitrophenyl acetate results in the production of 4-nitrophenol and acetic acid . This can lead to changes in cellular pH and other biochemical parameters. The exact molecular and cellular effects would depend on the specific biological context, including the types of cells and the presence of other metabolites.
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl acetate can be influenced by various environmental factors. For instance, the activity of esterases and lipases, which catalyze the hydrolysis of 4-Nitrophenyl acetate, can be affected by factors such as pH and temperature . Moreover, the presence of other substances, such as inhibitors or activators of these enzymes, can also influence the action of 4-Nitrophenyl acetate .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The base promoted hydrolysis of 4-nitrophenyl acetate was initially investigated . The proposed method was then applied to monitor the kinetics of three heterogeneous processes: (1) reduction of 4-nitrophenolate in the presence of dispersed Pd/C; (2) decomposition of methyl orange with TiO 2; and (3) adsorption of rhodamine on montmorillonite . The method via digital images showed high reproducibility and analytical frequency, allowing the execution of simultaneous analyses, with an accuracy comparable to UV–Vis spectrophotometry .
生化学分析
Biochemical Properties
4-Nitrophenyl acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate for esterase and lipase activity . The hydrolysis of 4-Nitrophenyl acetate releases p-nitrophenol .
Cellular Effects
The effects of 4-Nitrophenyl acetate on cells are primarily related to its role as a substrate for esterase and lipase activity . The hydrolysis of 4-Nitrophenyl acetate by these enzymes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl acetate involves its hydrolysis by esterase and lipase enzymes. This process releases p-nitrophenol, which can be monitored at 405 nm . The hydrolysis of 4-Nitrophenyl acetate can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl acetate can change over time. For use as a substrate to determine esterase or lipase activity, 63 mg is dissolved in 10 ml of methanol and stored at 2-8 °C. Such stock solutions can be kept for about one week with only a small increase in free p-nitrophenol .
Metabolic Pathways
4-Nitrophenyl acetate is involved in the metabolic pathways related to esterase and lipase activity. The hydrolysis of 4-Nitrophenyl acetate by these enzymes is a key step in these pathways .
特性
IUPAC Name |
(4-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUDNIGJSLPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061191 | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 4-Nitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00186 [mmHg] | |
| Record name | 4-Nitrophenyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
830-03-5 | |
| Record name | 4-Nitrophenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ACETOXYNITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I902J0QH9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

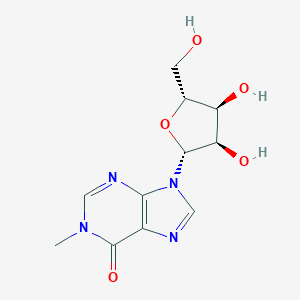

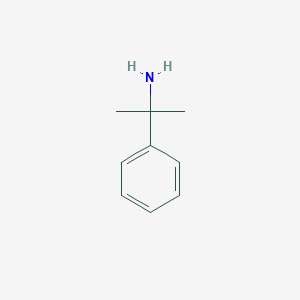

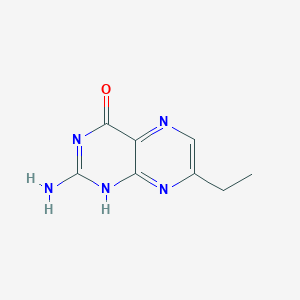
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

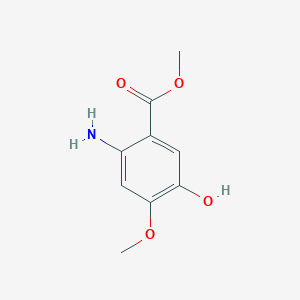

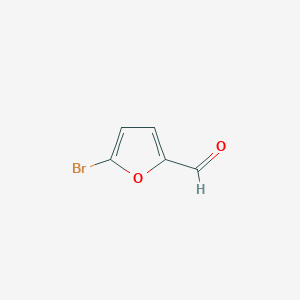

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

